Product packaging for Hexaglyceryl distearate(Cat. No.:CAS No. 34424-97-0)

Hexaglyceryl distearate

Cat. No.: B1588798
CAS No.: 34424-97-0
M. Wt: 773.2 g/mol
InChI Key: PALZHOJEQDADJU-UHFFFAOYSA-N
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Description

Classification and Chemical Nomenclature of Polyglycerol Fatty Acid Esters

Polyglycerol fatty acid esters (PGFEs) are a diverse family of non-ionic surfactants synthesized through the esterification of polyglycerol with fatty acids. gerli.comresearchgate.net Their classification and nomenclature are determined by three primary structural features:

The Degree of Glycerol (B35011) Polymerization: The "polyglycerol" backbone is a polymer formed from multiple glycerol units linked by ether bonds. gerli.com The prefix in the name, such as "hexa-" in hexaglyceryl distearate, specifies the average number of glycerol units in the polymer chain (in this case, six). atamanchemicals.com This chain length is a key determinant of the molecule's hydrophilic (water-attracting) properties.

The Type of Fatty Acid: The fatty acid portion of the molecule forms the lipophilic (oil-attracting) tail. The name indicates the specific fatty acid used, such as "stearate" from stearic acid. atamanchemicals.com Other common fatty acids include oleic, lauric, and behenic acid. mdpi.com

The Degree of Esterification: This refers to the number of fatty acid chains attached to the polyglycerol backbone. A "distearate," for example, indicates that two stearic acid molecules are esterified to the hexaglycerol (B12301427) core. atamanchemicals.com

This modular structure allows for the creation of a wide array of PGFEs with tailored properties. By adjusting the length of the polyglycerol chain and the number and type of fatty acid chains, manufacturers can precisely control the compound's characteristics, most notably its Hydrophile-Lipophile Balance (HLB). bakerpedia.comataman-chemicals.com The HLB value, which can range from approximately 3 to 14 for PGFEs, indicates whether the surfactant will be more soluble in oil or water, making it suitable for creating either water-in-oil (W/O) or oil-in-water (O/W) emulsions. bakerpedia.comatamanchemicals.com

General Overview of this compound's Role as an Amphiphilic Compound

This compound is fundamentally an amphiphilic compound, meaning its molecular structure contains both a water-loving (hydrophilic) part and an oil-loving (lipophilic) part. ontosight.ai

The hydrophilic "head" is the polyglycerol-6 backbone. The multiple hydroxyl (-OH) groups on the polymerized glycerol units are polar and readily interact with water molecules. gerli.com

The lipophilic "tails" are the two stearic acid chains. These long hydrocarbon chains are nonpolar and are drawn to oils and fats. ataman-chemicals.com

This dual nature is the key to its primary function as an emulsifier. In a mixture of oil and water, which would naturally separate, this compound positions itself at the interface between the two liquids. Its hydrophilic head orients towards the water phase, and its lipophilic tails embed in the oil phase. This action reduces the interfacial tension between the two phases, allowing them to mix and form a stable, homogeneous dispersion known as an emulsion. bakerpedia.com This makes it an invaluable ingredient for stabilizing the texture and consistency of products like creams and lotions. bzjinsheng.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Name Distearic acid, diester with hexaglycerol chemsrc.com
Synonyms Polyglyceryl-6 Distearate, Hexaglycerin distearate atamanchemicals.com
CAS Number 34424-97-0 atamanchemicals.comchemsrc.com
Molecular Formula C₅₄H₁₀₆O₁₅ atamanchemicals.comchemsrc.com
Molecular Weight ~995.4 g/mol atamanchemicals.comchemsrc.com
Appearance Tan, wax-like bead or solid ervesa.com
HLB Value ~9 atamanchemicals.com
Nature Non-ionic Emulsifier ataman-chemicals.com

Historical Context of Polyglycerol Fatty Acid Ester Research and Development

The use of polyglycerol esters of fatty acids as food additives began in Europe and the Americas in the 1940s, with their approval for food use in the United States following in the 1960s. bakerpedia.comatamanchemicals.com Their development was driven by the need for versatile and effective emulsifiers in the food, pharmaceutical, and cosmetic industries. researchgate.net

A significant driver for the increased research and adoption of PGFEs has been their emergence as a "green" and sustainable alternative to other classes of surfactants, particularly polyethylene (B3416737) glycol (PEG)-based surfactants. mdpi.com While effective, PEG-based compounds are derived from petroleum, a non-renewable resource. Furthermore, their synthesis can produce a byproduct, 1,4-dioxane, which has raised health and environmental concerns. mdpi.com

In contrast, PGFEs are synthesized from renewable vegetable-derived materials like glycerol (a byproduct of biodiesel production) and various fatty acids from plant oils. researchgate.netmdpi.comresearchgate.net This alignment with growing consumer demand for sustainable and "clean" ingredients has spurred further development. researchgate.net Early manufacturing relied on traditional chemical processes, but research has expanded to include more selective and efficient methods, such as enzymatic synthesis, to better control the final product composition and reduce byproducts. researchgate.netacs.org

Significance in Advanced Chemical and Material Science Formulations

The utility of this compound and other PGFEs extends beyond basic emulsification into more advanced applications in chemical and material science. Their unique properties are leveraged to create sophisticated and high-performance products.

In cosmetics and pharmaceuticals , PGFEs are crucial for creating stable oil-in-water emulsions with specific textures and sensory profiles, such as a soft, powdery finish. atamanchemicals.com They are used in advanced formulations like dermato-cosmetic emulsions designed to deliver active ingredients for anti-aging effects. mdpi.com Their ability to form stable liquid crystalline structures is key to the performance of moisturizing creams and sunscreens. mdpi.comataman-chemicals.com Furthermore, they are considered lipid-based excipients capable of overcoming stability challenges in pharmaceutical formulations, including inhalable lipid-microparticles for drug delivery. mdpi.com

In food science , PGFEs are not just simple emulsifiers. They act as crystallization modifiers, influencing the texture and quality of fats in products like whipped cream and chocolate. mdpi.com They are essential for creating low-fat bakery products by stabilizing aeration and improving batter consistency. bakerpedia.comataman-chemicals.com Advanced applications include their use as stabilizers in the preparation of W/O/W (water-in-oil-in-water) emulsions, which can be used to encapsulate hydrophilic active substances or create reduced-fat food products. researchgate.net

The ongoing research into PGFEs continues to unlock new potential uses, including roles as solubilizers, dispersants, and viscosity modifiers in a wide range of technically demanding formulations. gerli.combzjinsheng.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H88O9 B1588798 Hexaglyceryl distearate CAS No. 34424-97-0

Properties

IUPAC Name

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadecanoyloxypropoxy)propoxy]propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H88O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-43,46-48H,3-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZHOJEQDADJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H88O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34424-97-0, 94423-19-5
Record name Distearic acid, diester with hexaglycerol
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Record name POLYGLYCERYL-3 DISTEARATE
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Synthetic Pathways and Process Optimization for Hexaglyceryl Distearate

Chemical Esterification Routes

Chemical synthesis methods are the conventional industrial approach for producing polyglyceryl esters. These processes typically involve high temperatures and the use of catalysts to drive the reaction towards the desired ester products. acs.org

Direct Esterification Processes

Direct esterification is a common method for synthesizing polyglyceryl esters, involving the reaction of polyglycerol with fatty acids. cnchemsino.com In a typical process, a mixture of polyglycerol (in this case, hexaglycerol) and stearic acid is heated in a reaction vessel equipped with an agitator and a water separator. google.comtandfonline.com The reaction is conducted at high temperatures, generally ranging from 180°C to 260°C. google.comglycerinrefine.com During the reaction, water is generated as a byproduct and is continuously removed, often under reduced pressure or by sparging with an inert gas like nitrogen, to shift the equilibrium towards ester formation. acs.orggoogle.com The progress of the esterification is monitored by measuring the acid value of the reaction mixture, which decreases as the fatty acid is consumed. glycerinrefine.com This process results in a mixture of mono-, di-, and higher esters, with the final composition depending on the initial molar ratio of the reactants and the reaction conditions. google.com

Transesterification Methodologies

Transesterification is an alternative chemical route for producing polyglyceryl esters. This process involves the reaction of polyglycerol with fatty acid esters, typically lower alkyl esters like fatty acid methyl esters (FAMEs), or with triglycerides (oils and fats). atamanchemicals.comtandfonline.com The reaction is usually carried out under alkaline catalysis. atamanchemicals.comglycerinrefine.com When using triglycerides, the resulting product mixture can be more complex than that from direct esterification, containing mono-, di-, and triglycerides, as well as free polyglycerol and glycerol (B35011). glycerinrefine.com A process for producing polyglycerol esters can also start from a glycerol phase obtained during the transesterification of vegetable or animal oils with an alcohol in the presence of a basic catalyst. google.com This glycerol-rich phase is then processed to form polyglycerols, which are subsequently esterified. google.com

Catalyst Systems in Chemical Synthesis

Both direct esterification and transesterification reactions are typically catalyzed to achieve reasonable reaction rates. Homogeneous acid or alkaline catalysts are commonly used in industrial production. acs.org Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH), are frequently employed for both the initial polymerization of glycerol to form polyglycerol and the subsequent esterification or transesterification steps. atamanchemicals.comglycerinrefine.com The catalyst is added to the reactants and the mixture is heated. google.comglycerinrefine.com A key drawback of using homogeneous catalysts is the need for a neutralization step at the end of the reaction, followed by removal of the resulting salts. acs.org The choice of catalyst, along with other parameters like reaction temperature and time, significantly impacts the quality and composition of the final product. glycerinrefine.com

Parameter Direct Esterification Transesterification
Reactants Polyglycerol, Fatty Acid (e.g., Stearic Acid)Polyglycerol, Fatty Acid Esters (e.g., FAMEs, Triglycerides)
Typical Temperature 180°C - 260°C acs.orggoogle.com180°C - 220°C google.com
Catalyst Homogeneous acid or alkaline (e.g., NaOH) acs.orgglycerinrefine.comAlkaline (base) catalysts glycerinrefine.comgoogleapis.com
Byproduct Water (removed during reaction) google.comAlcohol (e.g., Methanol from FAMEs)
Product Complexity Generally less complex mixture glycerinrefine.comMore complex mixture, may contain residual glycerides glycerinrefine.com

Enzymatic Synthesis Approaches

Enzymatic synthesis of polyglyceryl esters represents a "green" alternative to traditional chemical methods. This approach utilizes lipases as biocatalysts, offering milder reaction conditions, higher selectivity, and a reduction in byproducts and energy consumption. acs.orgresearchgate.net

Lipase-Catalyzed Esterification Mechanisms

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous or micro-aqueous media. nih.gov In the synthesis of polyglyceryl esters, lipase-catalyzed esterification proceeds under significantly milder conditions than chemical routes, with typical temperatures around 65-80°C. acs.orgscispace.com The reaction involves the direct esterification of polyglycerol and a fatty acid in a solvent-free system. acs.orgresearchgate.net The enzyme's high selectivity can lead to a more defined product mixture with fewer side reactions compared to the high-temperature chemical processes. acs.org As with chemical esterification, water is a byproduct, and its removal is crucial for achieving high conversion rates. scispace.comresearchgate.net Methods like nitrogen flushing or the use of molecular sieves can be employed to effectively remove water from the reaction medium. scispace.comresearchgate.net

Biocatalyst Selection and Immobilization Strategies (e.g., Candida antarctica Lipase B (Novozym 435))

The selection of the lipase is critical for an efficient enzymatic process. Candida antarctica lipase B (CALB) is one of the most widely studied and utilized lipases for ester synthesis due to its high catalytic activity, broad substrate specificity, and stability. d-nb.infopan.olsztyn.plnih.gov For industrial applications, enzymes are often immobilized on a solid support. Immobilization enhances the enzyme's stability, simplifies its separation from the product mixture, and allows for its reuse over multiple reaction cycles. acs.orgnih.gov

A prominent commercial example is Novozym 435, which consists of CALB immobilized on a macroporous acrylic resin. nih.govrsc.orgrsc.org This biocatalyst has demonstrated high efficiency in the synthesis of various polyglyceryl esters. acs.orgresearchgate.net Studies have optimized reaction conditions for Novozym 435-catalyzed synthesis, including temperature, substrate molar ratio, and enzyme loading. For instance, the synthesis of polyglyceryl-2 stearate (B1226849) esters was optimized at 80°C with a polyglycerol-2 to stearic acid ratio of 1:1.8 and an enzyme loading of 2.7% (w/w). acs.org The reusability of the immobilized enzyme is a key advantage; Novozym 435 has been shown to be recyclable for up to 20 cycles in some esterification reactions. acs.orgnih.gov

Parameter Value Reference
Enzyme Novozym 435 (Candida antarctica Lipase B) acs.orgresearchgate.net
Reaction Type Solvent-free enzymatic esterification acs.orgresearchgate.net
Temperature 80°C - 85°C acs.orgnih.gov
Substrate Ratio (Polyglycerol:Fatty Acid) 1:1.8 to 1.35:1 (molar) acs.orgnih.gov
Enzyme Loading 1.4% - 2.7% (w/w of substrates) acs.orgnih.gov
Water Removal Nitrogen flow, reduced pressure, molecular sieves acs.orgscispace.comresearchgate.net
Key Advantage Milder conditions, higher selectivity, catalyst reusability acs.org

Optimization of Enzymatic Reaction Parameters (e.g., temperature, reactant molar ratios, enzyme loading, solvent-free systems)

The enzymatic synthesis of polyglyceryl esters, such as hexaglyceryl distearate, is a process influenced by several critical parameters that must be optimized to ensure high efficiency and product yield. Research into the synthesis of analogous compounds like polyglyceryl-2 stearic acid esters (PG2SAEs) provides a framework for this optimization, typically conducted in solvent-free systems to align with green chemistry principles acs.orgnih.govacs.org.

Temperature: The reaction temperature is a crucial factor. For the lipase-catalyzed esterification of polyglycerol with stearic acid, a working temperature of 80°C has been identified as optimal acs.orgnih.gov. This temperature is safely above the melting point of stearic acid (69.3°C), ensuring the reaction mixture remains in a liquid state, which is necessary for a solvent-free system acs.orgnih.gov. Attempts to increase the temperature to 90°C to accelerate the reaction rate have been shown to result in the partial inactivation of the enzyme, highlighting the thermal sensitivity of the biocatalyst acs.orgnih.gov.

Reactant Molar Ratios: The molar ratio of the reactants, polyglycerol and stearic acid, directly impacts the reaction equilibrium and product composition. An optimized molar ratio of polyglycerol-2 to stearic acid has been established at 1:1.8 acs.orgnih.govacs.org. In other studies on general polyglyceryl fatty acid esters (PGFEs), an optimal molar ratio of polyglycerol to fatty acid was found to be 1.35:1 nih.gov.

The table below summarizes the optimized parameters for the enzymatic synthesis of polyglyceryl-2 stearic acid esters, serving as a model for this compound.

ParameterOptimized ValueRationale / Notes
Temperature 80 °CEnsures stearic acid is melted; higher temperatures can inactivate the enzyme acs.orgnih.gov.
Reactant Molar Ratio 1:1.8 (Polyglycerol:Stearic Acid)Optimized for efficient conversion and desired product profile acs.orgnih.govacs.org.
Enzyme Loading 2.7% (w/w) Novozym 435Balances reaction time with the cost of the biocatalyst acs.orgnih.gov.
System Solvent-FreeEnhances the environmental and economic profile of the synthesis acs.orgnih.gov.

Biocatalyst Reusability and Stability Assessment

A significant factor in the economic viability of enzymatic synthesis on an industrial scale is the ability to reuse the biocatalyst. The immobilized lipase Novozym 435, commonly used for producing polyglyceryl esters, has demonstrated excellent reusability. acs.orgnih.gov.

Comparative Analysis of Synthetic Methods

The production of polyglyceryl esters like this compound can be achieved through traditional chemical catalysis or by enzymatic synthesis. These methods differ significantly in terms of reaction conditions, product characteristics, and environmental impact acs.orgunimi.it.

Product Distribution and Purity Profiles

The choice of synthetic method has a profound impact on the composition and purity of the final product.

Chemical Synthesis: This method typically employs a homogeneous acid or alkaline catalyst at high temperatures, ranging from 160–230°C nih.govunimi.it. These harsh conditions and the non-selective nature of the catalyst lead to a broader distribution of products due to side reactions like polycondensation acs.orgnih.govunimi.it. The resulting mixture is often complex, containing a wider range of polyglycerol esters and other by-products nih.gov.

Enzymatic Synthesis: In contrast, enzymatic esterification is characterized by high selectivity acs.orgunimi.it. The use of lipases under milder conditions (e.g., 80°C) results in fewer side reactions and a much more simplified and defined product mixture acs.orgnih.gov. For instance, in the synthesis of PG2SAEs, the enzymatic method yields a product with a less complex composition compared to the acid-catalyzed chemical method nih.gov.

The following table provides a conceptual comparison of the product distribution between the two methods.

ComponentChemical Synthesis (C)Enzymatic Synthesis (E)
Polyglycerol Mono-, Di-, and Triesters Broad DistributionMore Defined, Higher Selectivity
Higher Polyglycerol Esters (e.g., PG3, PG4) Significant PresenceMinimal Presence
Unreacted Polyglycerol PresentPresent
Side-Products (from polycondensation) Higher ConcentrationLower Concentration

Reaction Efficiency and Selectivity

Reaction Efficiency: While chemical synthesis can be driven to high conversion rates, it often requires high energy input due to the elevated temperatures unimi.it. Enzymatic synthesis can achieve high esterification efficiencies, with studies reporting maximums between 67% and 72% under optimized conditions nih.gov. The efficiency is closely tied to the optimization of parameters as discussed previously.

Selectivity: This is a key differentiator between the two methods. Enzymatic synthesis is highly selective, primarily acylating specific hydroxyl groups on the polyglycerol backbone unimi.itnih.gov. This leads to greater control over the final product structure. Chemical catalysis is non-selective, resulting in a random esterification pattern and a more heterogeneous product mixture acs.orgnih.gov.

Economic and Environmental Footprint Considerations

Environmental Footprint: The enzymatic route is considered a "green" alternative with a more favorable environmental profile researchgate.netscispace.com. Key advantages include:

Milder Reaction Conditions: Lower temperatures lead to reduced energy consumption researchgate.netunimi.it.

Renewable Raw Materials: Both polyglycerol and fatty acids are derived from renewable vegetable sources researchgate.netscispace.com.

Elimination of Harsh Catalysts: The process avoids acid or alkaline catalysts, which eliminates the need for a final neutralization step and reduces salt waste nih.gov.

Solvent-Free Process: Reduces waste and avoids the use of volatile organic compounds researchgate.net.

In contrast, the high-temperature, catalyst-driven chemical process has a larger energy and environmental footprint unimi.it.

Raw Material Sourcing and Preparation

The primary raw materials for the synthesis of this compound are hexaglycerol (B12301427) and stearic acid. These materials are typically sourced from renewable and sustainable feedstocks researchgate.netscispace.com.

Polyglycerol: Polyglycerols are produced through the polymerization of glycerol, which is heated in the presence of an alkaline catalyst atamanchemicals.com. The main source of glycerol is the biodiesel industry, where it is generated as a major byproduct, making it an abundant and low-cost raw material nih.govresearchgate.net. The degree of polymerization can be controlled to produce specific polyglycerols, such as hexaglycerol.

Stearic Acid: Stearic acid is a saturated fatty acid obtained from the hydrolysis of fats and oils nih.gov. These fats and oils can be of vegetable or animal origin atamanchemicals.comnih.gov. Common vegetable sources include palm oil, soybean oil, and rapeseed oil nih.gov. The fatty acid composition of the raw material will influence the purity of the resulting stearic acid nih.gov. The use of fats and oils from renewable, vegetable-based sources contributes to the classification of polyglyceryl esters as eco-friendly surfactants researchgate.netscispace.com.

Polyglycerol Synthesis and Purification (e.g., Polyglycerol-6)

Polyglycerol-6, the hydrophilic backbone of this compound, is a polyether synthesized from glycerol, a readily available renewable resource. The primary industrial method for its production is the condensation polymerization of glycerol at elevated temperatures, typically in the presence of a catalyst.

The objective of the synthesis is to achieve an average of six glycerol units linked by ether bonds. This is a statistical process, resulting in a mixture of polyglycerols with varying degrees of polymerization. Control over the reaction conditions is paramount to ensure the resulting mixture centers around the desired hexamer.

Key Synthesis Methods:

Alkaline Catalysis: This is a common industrial route where glycerol is heated to temperatures between 220°C and 260°C in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. ugm.ac.idresearchgate.net The reaction proceeds via the formation of a glyceroxide anion, which then attacks another glycerol molecule, eliminating water and forming an ether linkage. The continuous removal of water under vacuum helps to drive the polymerization forward.

Acid Catalysis: Acid catalysts like sulfuric acid can also be employed for glycerol polymerization. mdpi.com This method can be carried out at lower temperatures, for instance, at least 110°C under reduced pressure. google.com

Alternative Routes: Other synthetic pathways include the polymerization of glycidol or the reaction of glycerol with epichlorohydrin. mdpi.com However, the direct polymerization of glycerol is often favored due to its use of a less toxic and more sustainable starting material.

Process Optimization for Polyglycerol-6 Synthesis:

To obtain a product with a high proportion of Polyglycerol-6, several process parameters must be carefully controlled:

Temperature and Time: Higher temperatures and longer reaction times generally lead to a higher average degree of polymerization. However, excessive heat can lead to the formation of undesirable byproducts and discoloration. researchgate.net

Catalyst Concentration: The amount of catalyst influences the reaction rate. Optimization is necessary to achieve a reasonable reaction time without promoting side reactions.

Pressure: Conducting the reaction under vacuum is crucial for the efficient removal of water, which is a byproduct of the condensation reaction. This shifts the equilibrium towards the formation of higher molecular weight polyglycerols.

Purification of Polyglycerol-6:

For cosmetic applications, high purity of Polyglycerol-6 is essential. The crude product from polymerization contains residual glycerol, catalysts, water, and colored and odorous impurities. The purification process typically involves several steps:

Neutralization: If an alkaline or acid catalyst is used, it is first neutralized.

Deodorization and Decolorization: The crude polyglycerol is often treated with activated carbon or bleaching agents to remove colored and odorous compounds. tandfonline.com

Ion Exchange: Passing the polyglycerol solution through anion and cation exchange resins is an effective method for removing residual catalysts and other ionic impurities. google.comgoogle.com

Vacuum Distillation: This step is used to remove unreacted glycerol and water, concentrating the polyglycerol mixture. mdpi.com

ParameterTypical Conditions/AgentsPurpose
CatalystSodium Hydroxide, Potassium Hydroxide, Sulfuric AcidTo initiate and accelerate the polymerization of glycerol.
Temperature220-260°C (Alkaline Catalysis)To provide sufficient energy for the condensation reaction.
PressureVacuumTo remove water and drive the reaction towards polymer formation.
Purification AgentsActivated Carbon, Ion-Exchange ResinsTo remove color, odor, and ionic impurities.

Stearic Acid Sources and Derivations

Stearic acid, the lipophilic component of this compound, is a saturated fatty acid with an 18-carbon chain. It is one of the most common fatty acids found in nature.

Primary Sources:

Stearic acid is primarily derived from the hydrolysis of triglycerides found in animal and vegetable fats and oils.

Animal Fats: Tallow (beef fat) is a significant source, containing up to 30% stearic acid. acs.org

Vegetable Fats: Several vegetable sources are rich in stearic acid, including:

Cocoa butter (28-45%) acs.org

Shea butter (28-45%) acs.org

Palm oil (typically less than 5%) acs.org

SourceTypical Stearic Acid Content (%)
Cocoa Butter28-45
Shea Butter28-45
Tallow (Animal Fat)up to 30
Palm Oil<5

Derivation Processes:

The extraction and purification of stearic acid from its natural sources involve several key industrial processes:

Hydrolysis (Saponification): This is the initial step where fats and oils (triglycerides) are split into glycerol and fatty acids. greengredients.it This is typically achieved by treating the fat with water at high pressure and temperature, or by using an alkaline substance like sodium hydroxide in a process known as saponification. google.com

Fractional Distillation: The resulting mixture of fatty acids is then separated based on their different boiling points through fractional distillation. greengredients.it This allows for the isolation of stearic acid from other fatty acids like palmitic acid and oleic acid.

Hydrogenation: Vegetable oils that are rich in unsaturated fatty acids, such as oleic acid, can be converted to stearic acid through hydrogenation. mdpi.com In this process, the oil is reacted with hydrogen gas in the presence of a catalyst (e.g., nickel), which saturates the double bonds in the fatty acid chains.

The final product is a white, waxy solid. For cosmetic use, high-purity stearic acid is often required, which may involve further purification steps like crystallization to remove any remaining impurities. greengredients.it

Advanced Characterization and Analytical Methodologies for Hexaglyceryl Distearate

Chromatographic Techniques for Compositional Analysis

Chromatography is the cornerstone for separating and analyzing the heterogeneous components of commercial Hexaglyceryl distearate. The selection of a specific technique is dictated by the analytical objective, whether it is routine quality control, detailed compositional profiling, or the isolation of specific components.

Supercritical Fluid Chromatography (SFC) for Emulsifier Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique for the separation of complex lipid and emulsifier mixtures, including polyglyceryl esters. researchgate.netwikipedia.org This method utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the mobile phase, which possesses properties intermediate between a gas and a liquid. researchgate.net This results in low viscosity and high solute diffusivity, enabling rapid and efficient separations. wikipedia.org

For the analysis of PGFEs like this compound, SFC offers distinct advantages over traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC). It allows for the analysis of thermally labile and high-molecular-weight compounds without the need for derivatization, a common prerequisite in GC. wikipedia.org Capillary SFC has been successfully employed for the analysis of various emulsifiers, including this compound. fxcsxb.com

Modern approaches often couple SFC with high-resolution mass spectrometry (SFC-HRMS), providing a rapid and sensitive method for both characterization and quantification. researchgate.nettandfonline.com Optimization of SFC parameters is critical for achieving effective separation of the numerous isobaric isomers present in these complex mixtures. researchgate.nettandfonline.com

ParameterTypical Condition/ValuePurpose/Rationale
Stationary Phase (Column)25% cyanopropyl stationary phaseProvides selectivity for separating emulsifier isomers. fxcsxb.com
Mobile PhaseSupercritical CO₂ with a co-solvent (e.g., methanol, ethanol)CO₂ is the primary mobile phase; co-solvents are used to modify polarity and improve solute solubility. researchgate.nettandfonline.comyoutube.com
Temperature100 - 150°CInfluences fluid density and solute volatility, optimizing separation. fxcsxb.com
DetectionFlame Ionization Detector (FID), Mass Spectrometry (MS)FID provides a universal response for quantification, while MS offers structural identification. researchgate.netwikipedia.org

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Evaporative Light-Scattering Detection (ELSD), Tandem Mass Spectrometry (MS/MS))

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of PGFEs. Given that this compound and its related components lack a strong UV chromophore, conventional UV detection is often inadequate. fxcsxb.com This necessitates the use of universal detectors or mass spectrometry.

Evaporative Light-Scattering Detection (ELSD) is a mass-based detector well-suited for analyzing lipids and emulsifiers. nih.gov The principle involves nebulizing the column eluent into fine droplets, evaporating the mobile phase at low temperatures, and then detecting the light scattered by the remaining solid analyte particles. mdpi.comlibretexts.org The response is generally proportional to the mass of the analyte, making it a valuable tool for quantifying components in a mixture. nih.gov HPLC-ELSD has been effectively used to identify and characterize synthesized PGFEs. spkx.net.cn

Tandem Mass Spectrometry (MS/MS) , when coupled with HPLC (LC-MS/MS), provides unparalleled sensitivity and structural information. fao.orgresearchgate.net This technique allows for the identification of individual components within the complex mixture, including isomers with the same mass-to-charge ratio. spkx.net.cntandfonline.com High-resolution mass spectrometry (HRMS) can provide elemental composition, further aiding in the structural elucidation of unknown components. tandfonline.com The choice of stationary phase is critical, with various reversed-phase columns being evaluated for their selectivity in separating PGE species. tandfonline.com

ParameterTypical Condition/ValueReference
Stationary Phase (Column)Reversed-Phase (e.g., C18, C8), Porous Graphitic Carbon, Diol tandfonline.comresearchgate.netyoutube.comnih.gov
Mobile PhaseGradient elution with solvent mixtures like n-hexane/isopropanol or acetonitrile/water tandfonline.comresearchgate.netyoutube.com
DetectorEvaporative Light-Scattering Detector (ELSD) spkx.net.cnnih.gov
DetectorMass Spectrometry (MS, MS/MS, HRMS) with ESI or APCI source spkx.net.cnfao.orgtandfonline.com

Gas Chromatography (GC) and Derivatization Strategies

Due to the low volatility and high molecular weight of intact polyglyceryl esters, Gas Chromatography (GC) is not typically used for their direct analysis. nih.gov Instead, GC is an excellent method for analyzing the constituent parts of this compound: the polyglycerol backbone and the stearic acid chains. This approach involves a chemical breakdown of the ester followed by derivatization to increase the volatility of the components.

The common analytical strategy involves two key steps:

Saponification: The ester bonds are cleaved using a strong base (e.g., potassium hydroxide (B78521) in methanol) to release the polyglycerols and the fatty acid salts.

Derivatization: The isolated fractions are then derivatized to make them suitable for GC analysis. The polyglycerols are often converted into more volatile trimethylsilyl (B98337) (TMS) ethers through a process called silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). aocs.orgnih.gov The fatty acids are typically converted into fatty acid methyl esters (FAMEs).

This methodology allows for the quantitative characterization of the polyglycerol distribution (i.e., the degree of polymerization) and the fatty acid profile of the original ester mixture. nih.govneliti.com

Analytical TargetDerivatization StrategyTypical GC ColumnReference
Polyglycerol BackboneSilylation (e.g., with BSTFA) to form TMS ethersPolar capillary column aocs.orgnih.gov
Fatty Acid ProfileMethylation (e.g., with methanolic HCl) to form FAMEsPolar capillary column (e.g., SP™-2560) nih.gov

Thin-Layer Chromatography (TLC) and Coupled Detection Methods

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative analysis and separation of lipid mixtures. frontiersin.org For this compound, TLC on silica (B1680970) gel plates separates components based on their polarity. cas.cn More polar compounds (e.g., monoesters, free polyglycerols) interact more strongly with the stationary phase and thus have lower retention factor (Rf) values, while less polar compounds (e.g., diesters, triglycerides) travel further up the plate. tandfonline.com

While traditionally a qualitative tool, TLC can be coupled with other detection methods for quantitative or semi-quantitative analysis. After separation, the spots can be visualized using various reagents, such as iodine vapor or permanganate (B83412) solution. frontiersin.orgdss.go.th For quantification, a TLC scanner (densitometer) can measure the absorbance or fluorescence of the spots. researchgate.netaocs.org Another advanced technique is TLC coupled with a Flame Ionization Detector (TLC-FID), which provides a quantitative analysis of the separated components. fxcsxb.com TLC is also valuable for verifying the purity of fractions obtained from preparative chromatography. tandfonline.com

Stationary PhaseMobile Phase ExampleSeparation PrincipleDetection Method
Silica Gel 60 F-254Chloroform–acetone (96:4, v/v)Separation based on polarity. tandfonline.comIodine vapor, permanganate spray, densitometry, FID. fxcsxb.comdss.go.thresearchgate.net
Silica GelHexane-diethyl ether-formic acid (65:35:0.04, v/v/v)Separation of lipid classes. fxcsxb.comVisualization reagents, densitometry. fxcsxb.com

Preparative Chromatography for Mixture Fractionation (e.g., Flash Chromatography)

Given the inherent complexity of commercial this compound, preparative chromatography is essential for isolating pure or enriched fractions of its components. fao.org This fractionation is often a prerequisite for detailed structural characterization or for obtaining pure standards for other analytical methods. tandfonline.comfao.org

Flash chromatography, a form of preparative column chromatography, is commonly used for this purpose. It utilizes a stationary phase, typically silica gel, and a solvent or a solvent gradient of increasing polarity to elute the components from the column. aocs.org Less polar components like diesters are eluted first with less polar solvents (e.g., chloroform-acetone mixtures), while more polar components like monoesters and free polyglycerols require more polar solvents (e.g., acetone, methanol) for elution. tandfonline.com The collected fractions can then be analyzed by other techniques like GC or LC-MS to confirm their identity and purity. tandfonline.com

Elution Step/SolventComponent Fraction ElutedReference
Chloroform–acetone (96:4, v/v)Diesters of diglycerol (B53887) and triglycerol tandfonline.com
AcetoneMonoesters of diglycerol tandfonline.com
MethanolMonoesters of tri- and tetraglycerol (B8353) tandfonline.com

Spectroscopic and Spectrometric Elucidation

While chromatography separates the components of the this compound mixture, spectroscopic and spectrometric techniques are essential for elucidating the chemical structure of the intact molecule and its separated fractions.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a sample. nih.gov For polyglyceryl esters, the FTIR spectrum provides clear evidence of the esterification process. Key characteristic absorption bands confirm the presence of hydroxyl (-OH) groups from the polyglycerol backbone, ether (C-O-C) linkages that form the polyglycerol chain, and the prominent ester carbonyl (C=O) group. tandfonline.comresearchgate.net A decrease in the intensity of the hydroxyl band and an increase in the ester band intensity can be used to monitor the progress of the esterification reaction. tandfonline.com

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3300 (broad)O-H StretchingHydroxyl groups (polyglycerol) researchgate.net
~2930 and ~2850C-H StretchingAlkyl chains (stearate) tandfonline.com
~1740 (strong)C=O StretchingEster carbonyl researchgate.netnih.gov
~1100C-O StretchingEther linkages (polyglycerol backbone) researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C NMR) is one of the most powerful tools for detailed structural elucidation of PGFEs. ¹H NMR provides information on the types of protons and their neighboring environments, allowing for the quantification of different components in a mixture. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecules. Together, these techniques can be used to determine the average degree of polymerization of the polyglycerol, the degree of esterification, and even the specific positions of the fatty acid chains on the polyglycerol backbone (regioisomers). fxcsxb.comtandfonline.com

Mass Spectrometry (MS) is indispensable for determining the molecular weight distribution of the complex PGFE mixture. spkx.net.cn Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that allow for the analysis of large, non-volatile molecules. aocs.orgneliti.com ESI-MS can characterize the distribution of polyglycerol oligomers (e.g., tri-, hexa-, decaglycerol) and their esters. fao.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for individual components. tandfonline.com Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of selected ions, and the resulting fragmentation patterns provide detailed structural information, helping to distinguish between isomers. wikipedia.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and probing the structure of large, non-volatile molecules like this compound. In ESI-MS analysis, the molecule is typically ionized by forming adducts with ions such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) in positive ion mode, or by deprotonation ([M-H]⁻) in negative ion mode. The resulting mass-to-charge ratio (m/z) of the molecular ion allows for the precise determination of the molecular weight.

Predicted Ion Type Description
[M+Na]⁺Molecular ion with a sodium adduct.
[M+NH₄]⁺Molecular ion with an ammonium adduct.
[M-H]⁻Deprotonated molecular ion.
[M+Na - C₁₈H₃₆O₂]⁺Fragment ion resulting from the loss of one stearic acid molecule.
[M+Na - 2(C₁₈H₃₆O₂)]⁺Fragment ion resulting from the loss of two stearic acid molecules.

Other Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the polyglycerol backbone and the stearate (B1226849) fatty acid chains. nih.govnih.govsigmaaldrich.comfigshare.com Protons on the polyglycerol backbone would appear in the region of approximately 3.4-4.2 ppm. The methylene (B1212753) protons (-(CH₂)₁₆-) of the stearate chains would produce a large, unresolved multiplet around 1.2-1.6 ppm. The α-methylene protons adjacent to the carbonyl group (-CH₂-COO-) would be shifted downfield to around 2.3 ppm, and the terminal methyl protons (-CH₃) would appear upfield at approximately 0.88 ppm.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester group at around 173 ppm. The carbons of the polyglycerol backbone would resonate in the range of 60-80 ppm. The various methylene carbons of the stearate chains would appear between 22 and 34 ppm, with the terminal methyl carbon resonating at approximately 14 ppm. nih.govsigmaaldrich.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum of a polyglyceryl ester typically displays a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. researchgate.netresearchgate.net A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups of the polyglycerol backbone. The C-H stretching vibrations of the aliphatic chains of the stearate moiety are observed as sharp peaks between 2850 and 2960 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net

Spectroscopic Technique Expected Characteristic Signals/Bands
¹H NMR ~3.4-4.2 ppm (polyglycerol backbone protons), ~2.3 ppm (-CH₂-COO-), ~1.2-1.6 ppm (-(CH₂)₁₆-), ~0.88 ppm (-CH₃)
¹³C NMR ~173 ppm (C=O), ~60-80 ppm (polyglycerol backbone carbons), ~22-34 ppm (-(CH₂)₁₆-), ~14 ppm (-CH₃)
FTIR ~3200-3600 cm⁻¹ (O-H stretch), ~2850-2960 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch), ~1000-1300 cm⁻¹ (C-O stretch)

Interfacial and Colloidal Science Characterization

The performance of this compound as an emulsifier is governed by its behavior at interfaces and its ability to form colloidal structures.

Interfacial Tension (IFT) Measurements and Reduction Kinetics

As a surfactant, this compound functions by adsorbing at the oil-water interface, thereby reducing the interfacial tension (IFT) and facilitating the formation of an emulsion. The reduction in IFT is a critical parameter for evaluating the efficiency of an emulsifier. While specific IFT values for this compound are not extensively reported, it is known that polyglyceryl esters, in general, are effective at lowering the IFT between oil and water phases. cosmileeurope.eu

The kinetics of IFT reduction are also important, as they determine how quickly the emulsifier can stabilize a newly formed interface. This is particularly relevant in dynamic processes such as homogenization. The rate of IFT reduction is influenced by the concentration of the surfactant and its diffusion characteristics.

Hydrophile-Lipophile Balance (HLB) Value Determination and Application

The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to characterize the relative affinity of a surfactant for water and oil. The HLB value of an emulsifier is crucial for selecting the appropriate surfactant for a specific oil phase to achieve a stable emulsion. For non-ionic surfactants like this compound, the HLB value can be calculated using various methods, such as Griffin's method, which is based on the molecular weight of the hydrophilic portion of the molecule. google.com

This compound, also known as Polyglyceryl-6 Distearate, is reported to have an HLB value of approximately 9. atamanchemicals.comci.guide An HLB value in this range (8-18) suggests that it is suitable for forming oil-in-water (o/w) emulsions. google.com Some sources indicate a slightly lower HLB value of around 7, which would make it effective for water-in-oil (w/o) emulsions as well. myskinrecipes.com This versatility makes it a valuable ingredient in a wide range of cosmetic and food formulations. atamanchemicals.comci.guidemyskinrecipes.com

Parameter Value Application
HLB Value ~9Primarily for oil-in-water (o/w) emulsions. atamanchemicals.comci.guide
HLB Value (alternative) ~7Suitable for water-in-oil (w/o) emulsions. myskinrecipes.com

Micellar and Aggregation Behavior Characterization

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution self-assemble into aggregates called micelles. The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The determination of the CMC is often carried out by measuring a physical property of the surfactant solution, such as surface tension, as a function of concentration. A distinct break in the plot indicates the CMC. avantiresearch.com

Rheological Properties of Formulations Containing this compound (e.g., Shear-Thinning Behavior, Viscoelasticity)

This compound is often used in cosmetic formulations not only as an emulsifier but also as a rheology modifier to achieve the desired texture, consistency, and stability. atamanchemicals.comci.guidehonderhotel.com The addition of this compound to an emulsion can significantly impact its rheological properties, such as viscosity and viscoelasticity.

Formulations containing this compound often exhibit non-Newtonian, shear-thinning behavior. This means that the viscosity of the product decreases as shear stress is applied (e.g., when rubbing a cream onto the skin), allowing for easy application, and then increases at rest, ensuring the stability of the product in its container. mdpi.comcrodaagriculture.com

The viscoelastic properties of a formulation, characterized by the storage modulus (G') and loss modulus (G''), provide insight into its structure and stability. A higher storage modulus indicates a more structured, gel-like system. This compound, in combination with other thickeners, can contribute to the formation of a stable network within the emulsion, enhancing its viscoelasticity and preventing phase separation. ci.guidemdpi.comresearchgate.netarkema.com

Emulsion Droplet Size Analysis (e.g., Dynamic Light Scattering (DLS))

Dynamic Light Scattering (DLS) is a non-invasive technique widely employed for determining the size distribution of particles in a suspension or emulsion, such as the oil droplets in a this compound-stabilized formulation. This method measures the fluctuations in scattered light intensity resulting from the Brownian motion of the droplets. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing the correlation of these intensity fluctuations over time, the hydrodynamic diameter of the droplets can be calculated.

In the context of emulsions formulated with polyglyceryl esters, including this compound, DLS is instrumental in assessing the impact of formulation variables on droplet size and stability. For instance, the choice of oil phase and the concentration of the emulsifier can significantly influence the resulting droplet size. Research on nanoemulsions stabilized by polyglyceryl fatty acid esters has demonstrated that mean droplet sizes can range from approximately 20 nm to over 75 nm, with a polydispersity index (PDI) generally below 0.15, indicating a narrow size distribution and good system stability. researchgate.net The addition of co-solvents like glycerol (B35011) can also facilitate the formation of smaller droplets by altering the polarity and viscosity of the aqueous phase and interacting with the surfactant molecules at the oil-water interface. nih.gov

The stability of these emulsions over time can also be monitored using DLS. Studies have shown that nanoemulsions based on polyglyceryl fatty acid esters can exhibit remarkable physical stability for extended periods, such as 60 days, which is crucial for the shelf-life of cosmetic and pharmaceutical products. researchgate.net The data obtained from DLS analysis is vital for quality control and for optimizing the formulation to achieve the desired texture, appearance, and bioavailability.

Emulsifier SystemOil PhaseMean Droplet Size (nm)Polydispersity Index (PDI)Reference
Polyglyceryl Fatty Acid EstersVarious19.6 ± 0.3 to 76.2 ± 2.3< 0.15 researchgate.net
Polyglyceryl-4 Laurate & Polyglyceryl-4 OleateCaprylic/Capric TriglycerideNot specified, but formed translucent nanoemulsionsNot specified nih.gov
P4L and TS (polyglycerol ester mixture)Red Raspberry Seed Oil< 60≤ 0.1 nih.gov

Note: The data in this table is representative of polyglyceryl esters, the class of compounds to which this compound belongs, as specific DLS data for this compound was not available in the reviewed sources.

Microstructural Analysis of Emulsions and Gels (e.g., Polarizing Light Microscopy, Cryo-Transmission Electron Microscopy)

The macroscopic properties of emulsions and gels, such as their texture and stability, are governed by their underlying microstructure. Advanced analytical techniques like Polarizing Light Microscopy and Cryo-Transmission Electron Microscopy (Cryo-TEM) are indispensable for elucidating these complex structures in formulations containing this compound.

Polarizing Light Microscopy is a valuable tool for identifying anisotropic structures, such as liquid crystalline phases, within an emulsion. nih.govlibretexts.org These phases can form at the oil-water interface or in the continuous phase and play a critical role in stabilizing the emulsion. When an emulsion containing a polyglyceryl ester is viewed under a polarizing light microscope, the presence of liquid crystalline structures is indicated by birefringence, where the ordered arrangement of surfactant molecules interacts with polarized light to produce characteristic textures. libretexts.org For example, lamellar phases may appear as "Maltese crosses," while hexagonal phases exhibit a different, brighter texture. researchgate.netresearchgate.net The formation of these liquid crystalline networks can significantly enhance the viscosity and long-term stability of the emulsion. Studies on polyglyceryl ester-based systems have confirmed the formation of lamellar and hexagonal liquid crystalline structures during the emulsification process. nih.govresearchgate.net

Cryo-Transmission Electron Microscopy (Cryo-TEM) offers a high-resolution glimpse into the nanoscale organization of emulsions and gels. creative-biostructure.comnih.gov By rapidly freezing the sample, the native structure is preserved in a vitrified state, allowing for direct visualization without the artifacts that can be introduced by conventional electron microscopy preparation techniques. nih.gov In emulsions stabilized by polyglyceryl esters, Cryo-TEM can reveal the morphology of the oil droplets, the presence of multilamellar vesicles, and the structure of the interfacial film. mdpi.comnih.govscite.ai For instance, research has shown that in some o/w emulsions stabilized by a polyglyceryl ester, the oil droplets are surrounded by multiple, irregularly spaced bilayer structures and vesicles in the aqueous phase. mdpi.com This detailed microstructural information is crucial for understanding the mechanisms of emulsification and stabilization by this compound and for designing formulations with specific sensory and performance characteristics.

Analytical TechniqueObservationImplication for Emulsion StructureReference
Polarizing Light MicroscopyFormation of anisotropic liquid crystalline structures (lamellar and hexagonal phases)Indicates the presence of ordered surfactant structures that contribute to emulsion stability and viscosity. nih.govresearchgate.net
Cryo-Transmission Electron MicroscopyOil droplets surrounded by multiple, irregularly spaced bilayer structures and vesicles.Reveals the complex interfacial architecture and the presence of self-assembled surfactant structures in the continuous phase. mdpi.com
Freeze-Fracture Electron Microscopy (related to Cryo-TEM)Lamellar morphology in the form of a continuous or dispersed phase (multilamellar vesicles).Confirms the lamellar nature of the self-assembled aggregates of polyglyceryl esters in aqueous systems. nih.govscite.ai

Fundamental Interfacial Science and Emulsion/dispersion Technology

Mechanisms of Emulsification and Emulsion Stabilization

The primary function of Hexaglyceryl distearate is to enable the creation of stable, homogenous mixtures of oil and water. atamanchemicals.comcosmileeurope.eu This is achieved through a combination of mechanisms that reduce the thermodynamic instability inherent in such systems. Emulsifiers like this compound are composed of molecules with both a water-loving (hydrophilic) part and an oil-loving (lipophilic) part. cosmileeurope.eu This dual nature, known as amphiphilicity, dictates its behavior at the oil-water interface, leading to both the formation and long-term stabilization of emulsion droplets.

The amphiphilic structure of this compound, consisting of a polar polyglyceryl head and nonpolar stearic acid tails, drives its migration and adsorption at the oil-water interface. researchgate.net When introduced into an oil and water system, the molecules orient themselves to minimize unfavorable contact between the opposing phases; the lipophilic tails penetrate the oil phase while the hydrophilic heads remain in the aqueous phase. nih.gov This spontaneous arrangement results in the formation of a distinct interfacial film. mdpi.comresearchgate.net This film acts as a physical barrier, surrounding the dispersed droplets and preventing them from coming into direct contact and coalescing, which is a primary cause of emulsion breakdown. researchgate.net The process of adsorption is crucial for the initial step of emulsification and for providing kinetic stability to the resulting dispersion. researchgate.netnih.gov

At sufficient concentrations, typically above the critical micelle concentration (CMC), this compound molecules self-assemble into more complex, ordered structures known as liquid crystalline phases. cosmeticsandtoiletries.commdpi.com Of particular importance for emulsion stability is the formation of lamellar phases. mdpi.comwikipedia.org These structures consist of multiple bilayers of the surfactant molecules separated by layers of water. wikipedia.org This highly organized, gel-like network forms within the continuous phase of the emulsion (e.g., the water phase in an oil-in-water emulsion). cosmeticsandtoiletries.commdpi.com The presence of this lamellar network significantly increases the viscosity of the continuous phase and imparts rigidity to the interfacial region. This creates a robust mechanical barrier against droplet coalescence, providing exceptional long-term stability to the emulsion, a principle widely used in the formulation of creams and lotions. mdpi.com

The interface between two immiscible liquids, such as oil and water, is associated with a positive free energy known as interfacial tension (IFT). rsc.org This tension is a result of the cohesive forces between molecules of the same liquid being stronger than the adhesive forces between the two different liquids. Surfactants work to lower this energy barrier. cosmileeurope.eu By adsorbing at the interface, this compound molecules disrupt the strong cohesive forces, particularly within the water phase, effectively reducing the IFT. cosmileeurope.eursc.org A lower IFT makes it easier to break down large droplets of the dispersed phase into smaller ones during the emulsification process, requiring less mechanical energy to form a fine, stable emulsion. mdpi.comnih.gov The reduction in IFT is a direct consequence of the surfactant's presence at the interface and is a key factor in both the formation and thermodynamic stabilization of the emulsion. nih.gov

Concentration of this compoundEffect on Interfacial Tension (IFT)Rationale
Low Moderate ReductionInitial adsorption of molecules at the oil-water interface begins to disrupt cohesive forces.
Medium Significant ReductionThe interface becomes more populated with surfactant molecules, leading to a substantial decrease in IFT.
At or Above CMC Maximum ReductionThe interface is saturated with surfactant; further addition leads to micelle formation in the bulk phase with minimal additional IFT reduction. nih.gov

This table provides an illustrative overview of the general principle of how surfactant concentration affects interfacial tension.

Phase Behavior and Microstructure of this compound Systems

The functionality of this compound is intrinsically linked to its ability to self-assemble into various microstructures. The specific structure that forms is not static but is highly dependent on factors such as the concentration of the surfactant, the temperature of the system, and the ratio of oil to water.

As an amphiphilic molecule, this compound spontaneously forms aggregates in solution to minimize the exposure of its hydrophobic tails to water. arxiv.orgmdpi.com Depending on the conditions, several distinct structures can be formed:

Micelles: In aqueous environments (typical for oil-in-water emulsions), the molecules aggregate into spherical or cylindrical structures where the hydrophobic stearate (B1226849) tails form a core, shielded from the water, and the hydrophilic polyglyceryl heads form the outer shell. cosmeticsandtoiletries.comumd.edu

Reverse Micelles: In non-polar environments (typical for water-in-oil emulsions), the orientation is inverted. The hydrophilic heads form the core, often encapsulating a small amount of water, while the hydrophobic tails extend outwards into the continuous oil phase. nih.govarxiv.org

Lamellar Phases: As previously discussed, these are liquid crystalline structures composed of stacked bilayers of surfactant molecules separated by solvent. wikipedia.org They are crucial for creating stable, viscous emulsions. mdpi.com

Bicontinuous Systems: Under specific concentration and temperature conditions, more complex liquid crystalline structures can form where both the oil and water phases exist as continuous, interpenetrating channels separated by a surfactant monolayer. nih.gov

The equilibrium between these self-assembled structures is dynamic and can be shifted by changing environmental conditions.

Influence of Concentration: At very low concentrations, this compound exists as individual molecules (monomers). As the concentration increases to the CMC, micelles begin to form. cosmeticsandtoiletries.com Further increases in concentration can promote the transition from spherical to larger, cylindrical micelles, and ultimately to the formation of ordered liquid crystalline structures like the lamellar phase. cosmeticsandtoiletries.com

Influence of Temperature: Temperature affects the kinetic energy and solubility of the surfactant molecules. An increase in temperature can alter the preferred curvature of the interfacial film, potentially causing a transition from one phase to another. For instance, it can lead to the shrinkage of micelles or a transition from a lamellar phase to a different structure. nih.gov Conversely, cooling a system during manufacturing is often a critical step to lock in the desired lamellar crystalline network for long-term stability. mdpi.com

ParameterLow ValueMedium ValueHigh Value
Concentration Monomers in solutionSpherical/Cylindrical MicellesLamellar Liquid Crystals
Temperature Potentially stable lamellar phasePhase transition regionDisordered micelles or phase separation

This table illustrates the conceptual influence of concentration and temperature on the phase behavior of a surfactant system like this compound. Actual transition points are specific to the formulation.

Modulation of Emulsion Characteristics

Effect on Emulsion Viscosity and Flow Properties

The rheological profile of an emulsion is a critical factor for its stability and sensory characteristics. This compound, often in conjunction with other formulation components, contributes to the viscosity and texture of emulsions. ci.guide While polymeric emulsifiers are known to directly influence the viscosity of a system, the thickening effect of this compound is most pronounced when used synergistically with co-emulsifiers such as fatty alcohols. ci.guidenih.gov These co-emulsifiers, like Cetyl Alcohol or Glyceryl Stearate, can pack into the interfacial film created by this compound, leading to a more structured and viscous continuous phase. ci.guidespecialchem.com This increase in viscosity enhances emulsion stability by impeding the movement of dispersed droplets, thereby reducing the likelihood of collision and coalescence. researchgate.net

The table below illustrates how the viscosity of an emulsion can be modulated by the inclusion of co-emulsifiers in a formulation containing this compound.

ComponentFormulation A (Low Viscosity)Formulation B (High Viscosity)Function
This compound 5%5%Primary Emulsifier
Oil Phase20%20%Dispersed Phase
Water Phase75%72.5%Continuous Phase
Cetyl Alcohol 0%2%Co-emulsifier / Thickener
Glyceryl Stearate 0%0.5%Co-emulsifier / Thickener
Resulting Viscosity Low (Lotion-like)High (Cream-like)-

This table is illustrative, based on principles of emulsion formulation. ci.guide

Preparation and Stability of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

The amphiphilic nature of this compound makes it a versatile emulsifier capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. atamanchemicals.com

Oil-in-Water (O/W) Emulsions: In O/W emulsions, oil droplets are dispersed in a continuous water phase. This compound is particularly effective as an O/W emulsifier. atamanchemicals.comci.guide With a Hydrophile-Lipophile Balance (HLB) value of approximately 9, it is well-suited for this purpose. ci.guide The hydrophilic polyglyceryl portion of the molecule orients towards the water phase, while the lipophilic stearic acid tails anchor in the oil droplet, creating a stable interface. cosmileeurope.eu

Water-in-Oil (W/O) Emulsions: In W/O emulsions, water droplets are dispersed in a continuous oil phase. While more commonly used for O/W systems, this compound's balanced structure allows it to also function in W/O emulsions, often as part of a blend of emulsifiers. atamanchemicals.com For W/O systems, it is typically combined with other lower-HLB emulsifiers to achieve the desired stability. The viscosity of W/O emulsions is dependent on the chemical affinity between the emulsifier's hydrophobic parts and the oil. mdpi.com

Stabilization of Complex Emulsion Architectures (e.g., Multiple Emulsions like O/W/O)

Multiple emulsions, such as water-in-oil-in-water (W/O/W) or oil-in-water-in-oil (O/W/O), are complex, compartmentalized systems. chemistryjournal.in For instance, a W/O/W emulsion consists of small water droplets dispersed within larger oil droplets, which are then dispersed in a continuous water phase. chemistryjournal.in

The stabilization of these intricate structures requires a sophisticated approach, typically involving a combination of a low-HLB, lipophilic surfactant to stabilize the inner W/O interface and a high-HLB, hydrophilic surfactant for the outer O/W interface. chemistryjournal.in The ratio of these surfactants is critical for achieving a stable multiple emulsion. chemistryjournal.in While specific research focusing on this compound in multiple emulsions is limited, its versatile emulsifying properties and non-ionic character suggest it could potentially be incorporated into such systems. Its role would likely be as a component of the hydrophilic emulsifier system stabilizing the external oil-water interface, working in tandem with a lipophilic emulsifier. The stability of such systems depends on a delicate balance of osmotic and Laplace pressures, as well as the strength of the interfacial films. nih.govresearchgate.net

Interactions with Co-Formulants and Material Components

Synergistic Effects with Co-Emulsifiers and Surfactant Mixtures

This compound is frequently used in combination with co-emulsifiers and other surfactants to optimize emulsion properties. ci.guide Co-emulsifiers are typically amphiphilic molecules, such as fatty alcohols or glyceryl esters, that on their own are not effective emulsifiers but can significantly improve the stability and texture of an emulsion when used with a primary emulsifier. specialchem.com

A notable example involves using this compound with Cetyl Alcohol and Glyceryl Stearate. ci.guide In such a system, the co-emulsifiers integrate into the interfacial film alongside this compound. This mixed film is more condensed and rigid than a film composed of the primary emulsifier alone. This leads to a stronger barrier against droplet coalescence and a significant increase in the viscosity of the continuous phase, transforming a fluid lotion into a thick cream. ci.guidemdpi.com This synergy not only improves stability but also allows for the fine-tuning of the product's final texture and skin feel. ci.guide

The following table details a sample formulation that demonstrates the synergistic effect between this compound and common co-emulsifiers.

IngredientConcentrationRole in Synergy
This compound 5.0%Primary O/W Emulsifier; forms the base interfacial film.
Cetyl Alcohol 2.0%Co-emulsifier; increases viscosity and enhances the stability of the liquid crystalline structure.
Glyceryl Stearate 0.5%Co-emulsifier; acts as a texture agent and contributes to the stability of the emulsion.

Data sourced from a formulation study. ci.guide

Interactions with Polymers and Biopolymers (e.g., Sodium Caseinate, Zein)

The stability and properties of emulsions stabilized by this compound can be significantly modified through interactions with polymers and biopolymers. These interactions, occurring at the oil-water interface and in the continuous phase, can enhance the mechanical strength of the interfacial film and introduce steric or electrostatic stabilization mechanisms.

Sodium Caseinate: Research into the interaction between proteins and polyglycerol esters has shown the potential for creating highly stable emulsion systems. Studies on complexes formed between sodium caseinate (NaCas) and hexaglycerol (B12301427) monooleate (a compound structurally related to this compound) demonstrate that these molecules can form stable complexes. consensus.appresearchgate.net The primary driving forces for the formation of these complexes are hydrophobic interactions and hydrogen bonds. researchgate.net

The complexation of sodium caseinate with a hexaglycerol fatty acid ester leads to several changes in the physicochemical properties that enhance emulsion stability. researchgate.net For instance, the complex exhibits increased surface hydrophobicity and a greater ability to reduce surface tension compared to sodium caseinate alone. researchgate.net This results in a stronger emulsion stability index (ESI) and emulsifying activity index (EAI). researchgate.net Emulsions stabilized by these complexes show improved stability across a wide range of pH and ionic strengths. consensus.app While this research was conducted on a monoester, the principles of hydrophobic and hydrogen bond interactions are applicable to the behavior of distearate variants at the interface.

Table 1: Effects of Sodium Caseinate-Hexaglycerol Monooleate Complexation on Emulsifying Properties

PropertyObservationReference
Driving Forces Hydrophobic interactions and hydrogen bonds researchgate.net
Surface Properties Increased surface hydrophobicity, decreased surface tension researchgate.net
Emulsifying Capacity Strengthened Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI) researchgate.net
Resulting Emulsion Good stabilization of oil-in-water emulsions over a wide pH and ionic strength range consensus.app

Zein (B1164903): Zein, a water-insoluble protein from corn, is widely used as a stabilizer in Pickering emulsions, where solid particles adsorb to the oil-water interface. nih.govmdpi.com While direct studies detailing the interaction between this compound and zein are not prevalent, the principles of co-stabilization are relevant. Zein's ability to form colloidal particles allows it to create a robust physical barrier around oil droplets. mdpi.com

Influence of Electrolytes (e.g., NaCl) on Emulsion Stability and Interfacial Layer Properties

Electrolytes, such as sodium chloride (NaCl), can exert a significant influence on the stability and interfacial characteristics of emulsions stabilized by non-ionic surfactants like this compound. Their presence affects electrostatic interactions, interfacial tension, and the hydration of emulsifier headgroups.

The addition of an electrolyte to the aqueous phase of an emulsion can lead to a reduction in interfacial tension. nih.gov This phenomenon is attributed to the enhanced adsorption of the emulsifier at the oil-water interface. nih.gov In the context of double emulsions (W/O/W) stabilized by polyglycerol esters, emulsions containing NaCl have demonstrated high encapsulation efficiency and the ability to maintain a stable particle size. nih.govresearchgate.net

Furthermore, electrolytes impact the physical properties of the emulsion. The presence of electrolytes generally results in smaller droplet sizes compared to emulsions formulated without them. nih.gov This is because the presence of charge can improve the dispersity of the water droplets. nih.gov However, the effect of electrolyte concentration on stability can be complex; increasing the concentration of an electrolyte can sometimes neutralize the properties of a surfactant, thereby negatively affecting stability. microtrac.com In some systems, an optimal salt concentration is necessary to achieve the desired properties. researchgate.net The stability of emulsions containing NaCl has been shown to be maintained during in vitro digestion experiments. nih.govresearchgate.net

Table 2: General Influence of Electrolytes (e.g., NaCl) on Emulsion Properties

ParameterEffect of Electrolyte AdditionRationaleReference
Interfacial Tension DecreasedEnhances adsorption of emulsifier at the oil-water interface nih.gov
Droplet Size Significantly smaller droplet sizes compared to emulsions without electrolytesHigher dispersity of water droplets due to the presence of charge nih.gov
Viscosity Can cause slight increases in viscosityCations can induce viscosity increases in solutions with polymers nih.gov
Overall Stability Can be significantly more stable than emulsions without electrolytesImproved encapsulation efficiency and particle size maintenance nih.govnih.gov

Theoretical Models of Emulsion Stability (e.g., DLVO theory, Interfacial Film Theory)

The long-term stability of emulsions, which are thermodynamically unstable systems, is explained by several theoretical models. cutm.ac.in These models describe the forces and structures that prevent dispersed droplets from coalescing.

DLVO Theory: Named after its developers Derjaguin, Landau, Verwey, and Overbeek, the DLVO theory explains emulsion stability by considering the balance of two primary forces between droplets: van der Waals attractive forces and electrostatic repulsive forces. researchgate.net While originally developed for lyophobic colloids, it is often extended to emulsions. An energy barrier resulting from the repulsive forces must be overcome for two droplets to approach closely enough to coalesce. researchgate.net

The extended DLVO theory incorporates additional forces, such as hydration repulsive forces, which can be more powerful than electrostatic forces in stabilizing O/W emulsions. researchgate.net The stability of an emulsion is determined by the net interaction potential energy between droplets. A high energy barrier prevents flocculation and subsequent coalescence. researchgate.net The presence of electrolytes can influence the electrostatic repulsion component by compressing the electrical double layer around the droplets, which can either decrease or increase stability depending on the system.

Interfacial Film Theory: Also known as the plastic or interfacial film theory, this model posits that the emulsifying agent, such as this compound, forms a thin, resilient film at the oil-water interface. cutm.ac.inuomustansiriyah.edu.iqslideshare.net This film acts as a mechanical barrier that prevents droplets from making direct contact and coalescing. uomustansiriyah.edu.iq

The effectiveness of this film depends on its properties. A strong, viscoelastic, and tightly packed film provides superior stability. researchgate.net For non-ionic surfactants like polyglycerol esters, the stabilization is often attributed to steric hindrance, where the bulky hydrophilic headgroups of the emulsifier prevent close approach of the droplets. The formation of a condensed, complex film, potentially through interactions with other molecules like biopolymers, is crucial for long-term stability. cutm.ac.in While lowering interfacial tension is important for the initial formation of small droplets, the formation of a protective interfacial film is considered critical for the continued stability of the emulsion. uomustansiriyah.edu.iq

Applications in Advanced Material Systems and Industrial Processes

Oleogelation and Structured Lipid Systems

Oleogels are semi-solid systems in which a liquid oil is structured into a gel-like network by a small amount of an organogelator. These systems offer a promising alternative to traditional solid fats, which are often high in saturated and trans fatty acids.

While specific research on hexaglyceryl distearate as a primary organogelator is limited, the broader class of polyglyceryl esters of fatty acids (PGEs) has demonstrated the ability to structure vegetable oils. For instance, PGEs have been used to formulate organogels with soybean oil. The mechanism involves the self-assembly of the organogelator molecules into a three-dimensional network that entraps the liquid oil, leading to the formation of a semi-solid material. This structuring ability is crucial for developing fats with specific textural and melting properties.

A key application of oleogelation is the creation of low-saturated fat food products. By using organogelators like this compound to structure unsaturated liquid oils, it is possible to create functional fats with a healthier fatty acid profile. These structured oils can mimic the properties of solid fats, providing the desired texture and mouthfeel in products such as spreads, shortenings, and baked goods, without the high levels of saturated fats. The use of oleogels allows for a significant reduction in saturated fatty acid content while maintaining the structural integrity and sensory attributes of the final product.

The concentration of the organogelator is a key factor influencing the properties of the oleogel. An increase in the concentration of the structuring agent generally leads to an increase in the hardness and firmness of the oleogel. Rheological parameters such as the elastic modulus (G') and the viscous modulus (G'') also tend to increase with higher organogelator content, indicating a stronger and more structured gel network.

Table 1: Effect of Organogelator Concentration on Oleogel Properties (Hypothetical Data for this compound based on related compounds)

This compound Conc. (%)Hardness (g)G' (Pa)G'' (Pa)
2501000100
41505000500
6300150001500

Note: This table is illustrative and based on general trends observed for oleogelators. Specific values for this compound would require experimental data.

The stability of oleogels can be enhanced by the addition of amphiphilic molecules. These molecules can interact with the organogelator network, reinforcing its structure and improving its ability to retain the liquid oil. While specific strategies involving this compound are not documented, the general principle involves selecting amphiphiles that are compatible with both the oil phase and the organogelator. Lecithin is an example of an amphiphile that has been shown to improve the stability and modify the crystalline structure of some oleogels.

Controlled Release and Encapsulation Technologies

The ability of this compound and related polyglyceryl esters to form structured matrices makes them suitable for applications in controlled release and encapsulation.

Polyglyceryl esters of fatty acids have been investigated for their potential in creating matrices for the controlled release of various active compounds. These lipid-based matrices can encapsulate active ingredients, protecting them from degradation and controlling their release over time.

While there is no specific research available on the use of this compound for the delivery of veterinary drugs or the encapsulation of biocides, the principles of controlled release using lipid matrices are well-established. The release of the active compound from such a matrix is typically governed by diffusion through the lipid matrix and/or erosion of the matrix itself. The properties of the polyglyceryl ester, such as its melting point and crystallinity, would play a crucial role in determining the release rate of the encapsulated substance.

Further research is needed to explore the specific potential of this compound in these advanced applications. However, based on the properties of the broader class of polyglyceryl esters, it holds promise as a functional ingredient in the development of structured lipid systems and controlled-release technologies.

Encapsulation of Bioactive Compounds in Emulsion Systems

This compound plays a critical role as an emulsifier in the creation of stable emulsion-based delivery systems designed to encapsulate, protect, and deliver lipophilic bioactive compounds. nih.gov PGFEs are widely used in the food, pharmaceutical, and cosmetic industries as non-ionic surfactants to form stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. researchgate.netechemi.com These emulsion systems, particularly nanoemulsions, are effective for encapsulating and delivering lipophilic actives, thereby enhancing their solubility, stability, and biological activity. researchgate.net

The effectiveness of this compound and other PGFEs lies in their ability to form a rigid interfacial film at the oil-water interface. mdpi.com This ordered structure enhances the stability of the emulsion, preventing coalescence of the oil droplets and protecting the encapsulated bioactive ingredient from degradation. researchgate.netmdpi.com Research has shown that PGFEs can be used to create nanoemulsions that successfully load bioactive ingredients like curcumin, improving its stability and water-solubility. researchgate.netmdpi.com For instance, a complex of sodium caseinate and hexaglyceryl monooleate (a related PGFE) was shown to be an effective emulsifier for O/W emulsions loading lipophilic bioactives. researchgate.net The stability and functional performance of these emulsions can be tailored by altering the composition of the PGFE, such as the degree of polymerization of the glycerol (B35011) headgroup and the length of the fatty acid chains. nih.gov

Table 1: Role of Polyglyceryl Esters in Bioactive Encapsulation
System TypeKey Function of PGFE (e.g., this compound)Benefit for Bioactive CompoundReference
Nanoemulsions (O/W)Forms stable, rigid interfacial film around oil dropletsEnhances solubility, stability, and bioaccessibility nih.govmdpi.com
Lipid-Polymer Hybrid NanoparticlesActs as a lipid component and surfactantProtects from degradation and controls delivery acs.org
Protein-Surfactant ComplexesComplexes with proteins to improve emulsifying propertiesReduces degradation of encapsulated compounds during storage researchgate.net

Sustained Release Mechanisms within Formulations

Beyond simple encapsulation, this compound is integral to formulating systems with sustained and controlled release mechanisms. It is used as a key lipid component in lipid-polymer hybrid nanoparticles and other advanced drug delivery vehicles. acs.orgnih.govcu.edu.eg These systems combine the advantages of both lipids and polymers to modify the release profile of an active pharmaceutical ingredient (API). cu.edu.eg

A study involving a lipid-based nanocarrier (lipomer) formulated with polyglyceryl-6-distearate to deliver doxorubicin hydrochloride demonstrated the compound's efficacy in creating a sustained-release profile in vitro. nih.gov Similarly, lipid-polymer hybrid nanoparticles containing polyglyceryl-6-distearate have been developed to provide a controlled release pattern for topical drugs like hydrocortisone. acs.org In these hybrid systems, the polymeric core controls the drug release, while the lipid shell, which includes this compound, enhances biocompatibility and can minimize the escape of the drug from the core. acs.org

Furthermore, a patent for a stable controlled-release pharmaceutical matrix specifies that a fatty acid ester of polyglycerol, explicitly including this compound, can be combined with microcrystalline waxes to retard the drug dissolution rate, resulting in prolonged release. google.com

Table 2: Research Findings on this compound in Sustained Release
Formulation TypeActive IngredientRole of Polyglyceryl-6-DistearateObserved OutcomeReference
Lipid-based Nanocarrier (Lipomer)Doxorubicin HydrochloridePrimary lipid nanocarrierExhibited sustained release in vitro nih.gov
Lipid-Polymer Hybrid NanoparticlesHydrocortisoneLipid shell componentProvided a controlled release pattern acs.org
Lipid-Polymer Hybrid Particles (Lipomers)Vardenafil HydrochlorideLipid component along with a polymerDeveloped as a modified release system cu.edu.eg
Pharmaceutical MatrixGeneral APIsMatrix-forming agent with waxRetards drug dissolution for prolonged release google.com

Industrial Formulation Science Beyond Conventional Applications

Functionality in Industrial Emulsion Products (e.g., Margarines, Spreads)

In the food industry, this compound and other PGFEs are valued for their functionality in fat-based products like margarines and spreads. atamanchemicals.com Their primary role is as an emulsifier, ensuring the stable dispersion of water droplets within the continuous fat phase, which is crucial for the product's consistency and prevention of oil-water separation. atamanchemicals.comcnchemsino.com

Beyond emulsification, PGFEs act as important crystallization modifiers. atamanchemicals.comnih.gov The crystal structure of the fat phase dictates the physical properties of margarine, including its plasticity, texture, and spreadability. nih.gov PGFEs can influence the fat crystallization process by promoting the formation of the desirable β′ crystal form, which yields small, fine crystals that result in a smooth texture. nih.govresearchgate.net This prevents the growth of large, grainy β-form crystals that cause a sandy or coarse texture in the final product. nih.gov By controlling crystallization, PGFEs help maintain the product's quality and stability throughout its shelf life. echemi.comcnchemsino.com

Application in Solid Formulations for Biocidal Agents

This compound has applications in the formulation of disinfecting and biocidal products. A patent details a synergistic biocide composition where a polyglycerol ester, such as polyglyceryl-6 distearate, is combined with a biocidal agent (e.g., a quaternary ammonium (B1175870) compound) to potentiate its efficacy. justia.com The presence of the polyglycerol ester results in a synergistic effect, meaning the combined biocidal activity is greater than the sum of the individual components' activities. justia.com

The patent also notes that the composition can be formulated in various forms, including solids. For instance, a solid formulation could utilize sodium percarbonate as a hydrogen peroxide source, which is then combined with the polyglycerol ester and other components. justia.com In this context, this compound acts as a potentiator or synergist, enhancing the performance of the primary biocidal agent in a solid delivery format. justia.com

Innovation in Food Technology Formulations (Non-Nutritional Aspects)

Polyglyceryl fatty acid esters, including this compound, are approved as food additives (E475) and are utilized for a wide array of non-nutritional functions that enhance the quality, stability, and sensory characteristics of food products. mdpi.comatamanchemicals.cominchem.org Their versatility allows them to be used across numerous food categories. atamanchemicals.com

Key non-nutritional functions include:

Emulsification and Stabilization : They are used to stabilize emulsions in products like salad dressings, mayonnaise, and dairy products, preventing separation. atamanchemicals.com

Texture and Mouthfeel Improvement : In low-fat foods, PGFEs contribute to stability, texture, and a desirable mouthfeel. atamanchemicals.com They can enhance the creaminess of dairy products and improve the consistency of baked goods. atamanchemicals.com

Aeration and Foaming : PGFEs act as aerating agents in whipped products and cake batters, helping to create and stabilize foams for improved texture and volume. atamanchemicals.com

Crystallization Control : In frozen desserts like ice cream, they help reduce the formation of large ice crystals, leading to a smoother, creamier texture. atamanchemicals.com They also act as crystallization inhibitors in refined cooking oils and are used to control fat crystallization in confectionery and chocolate to prevent bloom. echemi.commdpi.com

Processing Aids : In chewing gum, they can function as softeners. atamanchemicals.com In coatings and glazes, they improve workability and gloss. atamanchemicals.com

Impact on Texture and Rheological Properties of Food Systems

This compound, a member of the polyglyceryl esters of fatty acids (PGEs) family, functions as a highly effective emulsifier and texture modifier in a variety of food systems. Its molecular structure, featuring a hydrophilic polyglycerol head and lipophilic stearic acid tails, allows it to stabilize oil-in-water emulsions, leading to significant impacts on the rheological, or flow and deformation, characteristics of food products. These modifications are crucial for achieving desired sensory attributes such as mouthfeel, creaminess, and stability.

Detailed research findings on the specific impact of this compound on the rheological properties of food systems are not extensively available in the public domain. However, studies on closely related polyglyceryl esters, particularly stearic acid esters, provide valuable insights into its functional role. The degree of polymerization of the glycerol unit and the nature of the fatty acid are key determinants of a PGE's functionality.

In food emulsions like creams and dressings, the addition of polyglyceryl stearates has been shown to increase viscosity and enhance stability. For instance, research on recombined dairy cream demonstrated that the incorporation of polyglyceryl esters, including stearate (B1226849) esters, led to a notable increase in viscosity. This is attributed to the ability of these emulsifiers to reduce the size of fat globules and strengthen the interfacial film, thereby increasing resistance to flow. The improved emulsion stability also prevents phase separation, contributing to a longer shelf life and a consistent texture.

The impact of these esters extends to baked goods, where they contribute to a finer crumb structure and improved softness. By interacting with gluten and starch components in dough, they can enhance dough handling properties and the final texture of the product. In fat-based systems such as margarines and spreads, this compound can influence the crystallization of fats, which is a critical factor in determining the final texture, hardness, and spreadability of the product.

While specific quantitative data for this compound is limited, the following table illustrates the typical effect of adding polyglyceryl stearate esters on the viscosity of a model oil-in-water emulsion system, based on general findings for this class of emulsifiers.

Table 1: Illustrative Impact of Polyglyceryl Stearate Ester Addition on Emulsion Viscosity

Concentration of Polyglyceryl Stearate Ester (%) Apparent Viscosity (mPa·s) at a shear rate of 50 s⁻¹
0 (Control) 150
0.5 350
1.0 600

Note: The data presented in this table is illustrative and intended to demonstrate the general trend of viscosity increase with the addition of polyglyceryl stearate esters to an emulsion. Actual values will vary depending on the specific food system, formulation, and processing conditions.

Further research is necessary to fully characterize the specific rheological footprint of this compound in various food applications and to generate detailed data on its effects on textural parameters such as firmness, cohesiveness, and adhesiveness.

Environmental Fate and Sustainability Profile of Hexaglyceryl Distearate

Biodegradation Pathways and Mechanisms

Hexaglyceryl distearate is susceptible to degradation in the environment through biological and chemical processes. Being an ester, its primary route of breakdown is through hydrolysis, which can be catalyzed by enzymes or occur under acidic or basic conditions. mdpi.com

The principal biodegradation pathway for this compound involves enzymatic hydrolysis mediated by lipases. mdpi.com These enzymes, which are ubiquitous in the environment, cleave the ester bonds that link the stearic acid moieties to the polyglyceryl backbone. mdpi.comfrontiersin.org This process yields hexaglycerol (B12301427) and stearic acid as the primary degradation products. Both of these resulting compounds are readily metabolized by microorganisms in soil and aquatic environments. nih.govfrontiersin.org

The mechanism of lipase-catalyzed degradation involves the enzyme's active site attacking the ester linkage. frontiersin.orgnih.gov This leads to the formation of an acyl-enzyme intermediate and the release of the polyglycerol alcohol. Subsequently, a water molecule hydrolyzes the intermediate, releasing the fatty acid and regenerating the free enzyme. frontiersin.org

In addition to enzymatic action, chemical hydrolysis can also contribute to the degradation of this compound, particularly in environments with pH extremes. mdpi.com However, enzymatic degradation is considered the more significant pathway under typical environmental conditions. mdpi.comnih.gov

Assessment of Environmental Impact and Green Chemistry Principles

The environmental impact of this compound is considered to be low. Its ready biodegradability prevents persistence and accumulation in ecosystems. researchgate.net The production of polyglyceryl esters, including this compound, can be aligned with several key principles of green chemistry, aiming to reduce waste, use renewable feedstocks, and employ safer chemical processes. researchgate.netnih.gov

Green Chemistry PrincipleApplication in this compound Production
Prevention The use of enzymatic synthesis can reduce the formation of byproducts compared to traditional chemical methods, thus minimizing waste. researchgate.net
Atom Economy Direct esterification of hexaglycerol with stearic acid has a high atom economy, as the only byproduct is water. mdpi.com
Less Hazardous Chemical Syntheses Enzymatic processes operate under milder conditions (lower temperature and pressure) and avoid the use of harsh or toxic catalysts. researchgate.net
Designing Safer Chemicals This compound and its degradation products (hexaglycerol and stearic acid) exhibit low toxicity profiles. cir-safety.org
Safer Solvents and Auxiliaries Solvent-free synthesis methods or the use of greener solvents like water can be employed in the production of polyglyceryl esters. mdpi.com
Design for Energy Efficiency Microwave-assisted synthesis and enzymatic reactions at lower temperatures can reduce energy consumption. researchgate.net
Use of Renewable Feedstocks Both hexaglycerol and stearic acid can be derived from renewable plant-based sources. mdpi.comresearchgate.net
Reduce Derivatives Enzymatic synthesis can be highly selective, potentially reducing the need for protecting groups during the manufacturing process. mdpi.com
Catalysis The use of recoverable and reusable biocatalysts, such as immobilized lipases, is a key feature of sustainable production. nih.govmdpi.com
Design for Degradation The ester linkages in this compound are designed to be readily biodegradable, breaking down into harmless substances. mdpi.comresearchgate.net

The application of these principles in the manufacturing of this compound contributes to a more sustainable and environmentally friendly product life cycle.

Derivation from Renewable Resources and Sustainable Production Paradigms

A significant aspect of the sustainability profile of this compound is its origin from renewable raw materials. mdpi.comresearchgate.net The two primary components, hexaglycerol and stearic acid, are typically derived from plant-based sources. researchgate.netfao.org

Glycerol (B35011), the building block for the polyglycerol backbone, is a major byproduct of the biodiesel industry, which primarily uses vegetable oils as feedstock. fao.org This creates a valuable use for a waste stream from a renewable energy source. The polymerization of glycerol to form hexaglycerol is a key step in the synthesis. mdpi.com

Stearic acid is a saturated fatty acid that can be obtained from the hydrolysis of various vegetable oils and fats, such as palm oil, soybean oil, and canola oil. mdpi.commontanarenewables.com

ComponentRenewable Source
Hexaglycerol Derived from the polymerization of glycerol, a byproduct of biodiesel production from vegetable oils (e.g., soybean, canola) and animal fats. fao.orgmontanarenewables.com
Stearic Acid Obtained from the hydrolysis of vegetable fats and oils, including palm oil, soybean oil, and canola oil. mdpi.commontanarenewables.com

Q & A

Q. What are the structural and physicochemical properties of hexaglyceryl distearate relevant to its role in emulsification?

this compound (CAS 34424-97-0) is a diester of stearic acid and hexaglycerol, with the molecular formula C₅₄H₁₀₆O₁₅ and a molecular weight of 623 g/mol . It is characterized by its water-insoluble, oil-dispersible nature and an HLB value of 5–6, making it suitable for water-in-oil emulsions. Its melting point (60–63°C) and ability to reduce interfacial polarity are critical for enhancing micellar transfer of lipophilic compounds like carotenoids .

Q. What standardized methods are used to quantify this compound in emulsifier systems?

Gas chromatography (GC) with derivatization is a validated method for analyzing glyceryl esters. The USP-NF method (KF-802) specifies chromatographic conditions, including resolution factors ≥2.0 for derivatized glyceryl stearate peaks and response factor calculations to ensure accuracy . For complex matrices, orthogonal techniques like HPLC with evaporative light scattering detection (ELSD) may complement GC results .

Q. How is this compound synthesized, and what purity criteria are critical for research-grade material?

Synthesis involves esterification of stearic acid with hexaglycerol under controlled catalytic conditions. Critical purity parameters include residual monoglyceride content (<5%), free fatty acid levels (<0.5%), and absence of heavy metals. Analytical validation via GC or NMR is recommended to confirm structural integrity .

Advanced Research Questions

Q. What experimental design principles optimize this compound in carotenoid delivery systems?

In emulsifier optimization, ternary blends (e.g., 36.7% saccharose monodistearate, 45.3% propylene glycol laurate, 18.0% this compound) maximize bioaccessibility by reducing interfacial polarity and enhancing micellar solubilization. Key factors include:

  • Phase inversion temperature (PIT) adjustments to stabilize droplet size.
  • Shear rate calibration during homogenization to prevent coalescence.
  • In vitro digestion models to simulate micellar transfer kinetics .

Q. How can researchers resolve discrepancies in reported HLB values for this compound across studies?

HLB variability (e.g., 5–6 vs. higher values) arises from differences in esterification efficiency or impurities. To reconcile

  • Conduct orthogonal analysis : Combine GC for purity assessment with pendant drop tensiometry to measure interfacial tension.
  • Standardize emulsification protocols : Use fixed oil/water ratios (e.g., 1:3) and shear conditions to minimize methodological bias .

Q. What mechanistic insights explain this compound’s role in enhancing dermal drug delivery?

this compound fluidizes lipid bilayers in stratum corneum, improving permeation of hydrophobic actives. Studies show its co-emulsification with propylene glycol laurate reduces aqueous phase polarity, facilitating passive diffusion. Confocal microscopy and Franz cell assays are recommended to validate penetration depth .

Q. How do formulation variables impact the stability of this compound-based emulsions under accelerated storage conditions?

Stability is sensitive to:

  • pH : Optimal stability at pH 5–7; acidic conditions hydrolyze ester bonds.
  • Temperature : Storage above 40°C induces phase separation.
  • Ionic strength : High NaCl (>1M) destabilizes micelles. Accelerated testing (40°C/75% RH for 6 months) coupled with dynamic light scattering (DLS) for droplet size monitoring is advised .

Safety and Toxicology

Q. What are the toxicological thresholds for this compound in dermal applications?

Chronic dermal studies (28-day exposure, 0.05–0.5% concentrations) report no systemic toxicity, hematologic alterations, or histopathological changes in animal models. However, oral LD₅₀ in rats exceeds 13 g/kg, with transient effects (diarrhea, nasal hemorrhage) resolving within 10 days .

Q. How should researchers mitigate occupational exposure risks during handling?

  • PPE : Use nitrile gloves (tested for stearate resistance) and goggles during hot-phase processing.
  • Ventilation : Local exhaust ventilation to minimize aerosolized particles during milling.
  • Waste disposal : Incineration at >800°C to prevent environmental persistence .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccessibility outcomes for this compound in lipid-based delivery systems?

Discrepancies arise from:

  • Digestion model variability : Bile salt concentrations (e.g., 5 mM vs. 10 mM) alter micelle formation kinetics.
  • Carotenoid polarity : Lycopene (nonpolar) benefits more than lutein (polar) from this compound’s interfacial effects.
    Standardizing simulated intestinal fluid (SIF) compositions and using Caco-2 cell uptake assays can harmonize results .

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Hexaglyceryl distearate

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